2-Nonyl-6-(1-phenylethyl)-p-cresol
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Overview
Description
2-Nonyl-6-(1-phenylethyl)-p-cresol is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of phenol, characterized by the presence of nonyl and phenylethyl groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyl-6-(1-phenylethyl)-p-cresol typically involves the alkylation of p-cresol with nonyl and phenylethyl halides. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Nonyl-6-(1-phenylethyl)-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Nonyl-6-(1-phenylethyl)-p-cresol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which 2-Nonyl-6-(1-phenylethyl)-p-cresol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nonyl-4-methylphenol: Similar in structure but lacks the phenylethyl group.
2-Nonylphenol: Lacks both the methyl and phenylethyl groups.
4-Nonylphenol: Lacks the methyl group and has a different position for the nonyl group.
Uniqueness
2-Nonyl-6-(1-phenylethyl)-p-cresol is unique due to the presence of both nonyl and phenylethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
83562-74-7 |
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Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
4-methyl-2-nonyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C24H34O/c1-4-5-6-7-8-9-11-16-22-17-19(2)18-23(24(22)25)20(3)21-14-12-10-13-15-21/h10,12-15,17-18,20,25H,4-9,11,16H2,1-3H3 |
InChI Key |
HMPGNFHAOKAQFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC(=C1)C)C(C)C2=CC=CC=C2)O |
Origin of Product |
United States |
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